molecular formula C12H18N2O2 B14814283 4-Cyclopropoxy-5-isopropoxy-N-methylpyridin-3-amine

4-Cyclopropoxy-5-isopropoxy-N-methylpyridin-3-amine

Cat. No.: B14814283
M. Wt: 222.28 g/mol
InChI Key: FZHPELZQNQYBJB-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-5-isopropoxy-N-methylpyridin-3-amine is a chemical compound with the molecular formula C12H18N2O2 and a molecular weight of 222.28 g/mol . This compound is part of the pyridine family, characterized by a pyridine ring substituted with cyclopropoxy, isopropoxy, and N-methylamine groups. It is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-5-isopropoxy-N-methylpyridin-3-amine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving suitable precursors.

    Substitution Reactions: The cyclopropoxy and isopropoxy groups are introduced through nucleophilic substitution reactions.

    N-Methylation:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-5-isopropoxy-N-methylpyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

4-Cyclopropoxy-5-isopropoxy-N-methylpyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-5-isopropoxy-N-methylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-5-isopropoxy-N-methylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

4-cyclopropyloxy-N-methyl-5-propan-2-yloxypyridin-3-amine

InChI

InChI=1S/C12H18N2O2/c1-8(2)15-11-7-14-6-10(13-3)12(11)16-9-4-5-9/h6-9,13H,4-5H2,1-3H3

InChI Key

FZHPELZQNQYBJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C(=CN=C1)NC)OC2CC2

Origin of Product

United States

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